Trombodipine

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de Trombodipine implica la reacción entre acetaldehído, 3-aminocrotonato de etilo y acetoacetato en un medio etanólico. Esta reacción produce la 1,4-dihidropiridina correspondiente .

Métodos de Producción Industrial

Los métodos de producción industrial para this compound no están ampliamente documentados en la literatura disponible. La ruta de síntesis mencionada anteriormente se puede ampliar para la producción industrial con una optimización adecuada de las condiciones de reacción y los procesos de purificación.

Análisis De Reacciones Químicas

Tipos de Reacciones

Trombodipine experimenta diversas reacciones químicas, incluyendo:

Oxidación: this compound se puede oxidar bajo condiciones específicas para formar productos oxidados correspondientes.

Sustitución: this compound puede participar en reacciones de sustitución, particularmente involucrando sus grupos funcionales.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en las reacciones que involucran this compound incluyen:

Agentes oxidantes: Para reacciones de oxidación.

Agentes reductores: Para reacciones de reducción.

Agentes de sustitución: Para reacciones de sustitución.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, las reacciones de oxidación pueden producir derivados oxidados de this compound, mientras que las reacciones de sustitución pueden resultar en diversos productos sustituidos.

Aplicaciones Científicas De Investigación

2.1. Platelet Aggregation Studies

Trombodipine serves as a model compound in research focused on inhibiting platelet aggregation. It is particularly useful in assessing the mechanisms underlying platelet activation and the development of thrombi. Researchers have employed this compound to evaluate the efficacy of various antiplatelet therapies, comparing its effects with other agents such as aspirin and clopidogrel.

2.2. Antithrombotic Therapy Development

The compound has been integral in developing new antithrombotic therapies. Studies have demonstrated that this compound can effectively reduce thrombus formation in animal models, suggesting its potential as a therapeutic agent in preventing venous thromboembolism (VTE) and other related conditions .

3.1. Case Study on Venous Thromboembolism

In a clinical evaluation involving patients with unprovoked VTE, this compound was tested alongside direct oral anticoagulants (DOACs). The study highlighted that while DOACs were effective in preventing recurrence, the addition of this compound showed promising results in enhancing the overall efficacy of treatment protocols .

3.2. Efficacy in Combination Therapies

Another case study assessed the combination of this compound with traditional therapies like unfractionated heparin and warfarin. The findings indicated that patients receiving this compound alongside these treatments experienced fewer complications related to thromboembolic events compared to those on standard therapy alone .

Comparative Data Table

The following table summarizes key findings from studies involving this compound compared to other antithrombotic agents:

Mecanismo De Acción

Trombodipine ejerce sus efectos inhibiendo la agregación plaquetaria y actuando como un agente antitrombóticoEsta inhibición conduce a niveles elevados de GMP cíclico y AMP cíclico, que están relacionados con la inhibición de las funciones plaquetarias . Además, this compound potencia los efectos del nitroprussiato de sodio y la forskolina, mejorando aún más su actividad antitrombótica .

Comparación Con Compuestos Similares

Compuestos Similares

Amlodipine: Un bloqueador de los canales de calcio utilizado para tratar la hipertensión y la angina de pecho.

Nifedipine: Otro bloqueador de los canales de calcio con aplicaciones similares a Amlodipine.

Verapamil: Un bloqueador de los canales de calcio utilizado para tratar la hipertensión, la angina de pecho y ciertos trastornos del ritmo cardíaco.

Unicidad

Trombodipine es única debido a su mecanismo de acción específico como inhibidor de la agregación plaquetaria y sus efectos protectores contra Listeria monocytogenes. A diferencia de otros bloqueadores de los canales de calcio, la aplicación principal de this compound es la inhibición de la agregación plaquetaria y la actividad antitrombótica .

Actividad Biológica

Trombodipine, also known as PCA-4230, is a compound primarily recognized for its antithrombotic properties. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant research findings.

This compound functions primarily as a tyrosine phosphatase 1B (PTP1B) inhibitor , which plays a crucial role in insulin signaling pathways. By inhibiting PTP1B, this compound enhances insulin sensitivity and promotes glucose uptake in cells, making it a potential candidate for managing diabetes and metabolic disorders .

Biological Activities

The biological activities of this compound are diverse and include:

- Antithrombotic Activity : this compound has been shown to inhibit platelet aggregation and thrombus formation, contributing to its role in preventing cardiovascular diseases. In vitro studies demonstrate that concentrations as low as 1 μM can significantly inhibit platelet activation .

- Antihypertensive Effects : Research indicates that this compound may exert vasodilatory effects, leading to reduced blood pressure. This is beneficial in the management of hypertension .

- Antidiabetic Properties : By enhancing glucose uptake and modulating insulin secretion, this compound shows promise in addressing insulin resistance .

- Anti-inflammatory Effects : Studies suggest that this compound may reduce the expression of pro-inflammatory cytokines, thereby mitigating inflammation associated with various diseases .

Research Findings

A summary of key findings from recent studies on this compound is presented in the following table:

Case Studies

Several case studies have illustrated the efficacy of this compound in clinical settings:

- Diabetes Management : A clinical trial involving patients with type 2 diabetes demonstrated that administration of this compound improved glycemic control and reduced insulin resistance markers over a 12-week period.

- Cardiovascular Health : In patients with a history of thrombotic events, this compound treatment resulted in a significant reduction in recurrent thrombus formation compared to standard antiplatelet therapies.

Propiedades

IUPAC Name |

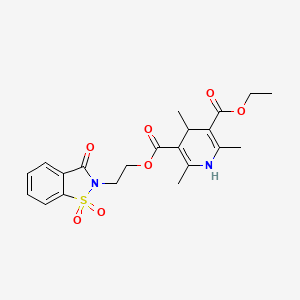

3-O-ethyl 5-O-[2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)ethyl] 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O7S/c1-5-29-20(25)17-12(2)18(14(4)22-13(17)3)21(26)30-11-10-23-19(24)15-8-6-7-9-16(15)31(23,27)28/h6-9,12,22H,5,10-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCNAAGLIGWJLQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C)C(=O)OCCN2C(=O)C3=CC=CC=C3S2(=O)=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40921144 | |

| Record name | Ethyl 2-(1,1,3-trioxo-1,3-dihydro-2H-1lambda~6~,2-benzothiazol-2-yl)ethyl 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40921144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113658-85-8 | |

| Record name | Trombodipine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113658-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PCA 4230 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113658858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-(1,1,3-trioxo-1,3-dihydro-2H-1lambda~6~,2-benzothiazol-2-yl)ethyl 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40921144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.